JTC-801 free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTC-801 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under strict quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
JTC-801 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
JTC-801 free base has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the ORL1 receptor and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Evaluated for its potential analgesic effects and its role in cancer treatment. .
Industry: Utilized in the development of new therapeutic agents targeting the ORL1 receptor
Mechanism of Action
JTC-801 free base exerts its effects by selectively binding to the ORL1 receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation. This binding prevents the suppression of cyclic AMP accumulation induced by nociceptin, leading to analgesic effects. The compound also down-regulates BCL-2 expression and up-regulates BAX and Caspase-3 expression, contributing to its potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The natural ligand for the ORL1 receptor, which JTC-801 free base antagonizes.
Ro 64-6198: Another selective ORL1 receptor antagonist with similar binding properties.
SB-612111: A potent and selective ORL1 receptor antagonist used in research
Uniqueness
This compound is unique due to its high selectivity and affinity for the ORL1 receptor, making it a valuable tool for studying the receptor’s role in pain modulation and other physiological processes. Its potential therapeutic applications in pain management and cancer treatment further highlight its significance in scientific research .
Properties
CAS No. |
244218-93-7 |
---|---|
Molecular Formula |
C26H25N3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30) |
InChI Key |
VTGBZWHPJFMTKS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTC 801 JTC-801 JTC801 N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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